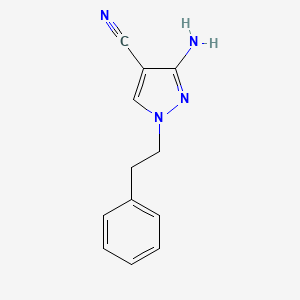

1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-phenylethyl)-

Description

1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-phenylethyl)- is a pyrazole derivative characterized by:

- Position 1: A 2-phenylethyl substituent (C₆H₅-CH₂-CH₂-), introducing lipophilicity and steric bulk.

- Position 4: A carbonitrile (-CN) group, contributing to electron-withdrawing effects.

This compound belongs to a broader class of pyrazole-carbonitriles, which are explored for diverse applications, including agrochemicals and pharmaceuticals.

Properties

IUPAC Name |

3-amino-1-(2-phenylethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c13-8-11-9-16(15-12(11)14)7-6-10-4-2-1-3-5-10/h1-5,9H,6-7H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAXYRYNTXXFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(C(=N2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442091 | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159979-72-3 | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Aryl Hydrazines with (Ethoxymethylene)Malononitrile

General Reaction Mechanism

The most widely reported method involves the cyclization of substituted aryl hydrazines with (ethoxymethylene)malononitrile. This one-step reaction proceeds via nucleophilic addition followed by intramolecular cyclization to form the pyrazole core. For 3-amino-1-(2-phenylethyl)-1H-pyrazole-4-carbonitrile, phenethyl hydrazine serves as the aryl hydrazine precursor.

Procedure and Conditions

A solution of phenethyl hydrazine (1.2 mmol) in absolute ethanol or trifluoroethanol is treated with (ethoxymethylene)malononitrile under nitrogen atmosphere. The mixture is refluxed for 4–6 hours, followed by purification via silica gel chromatography (hexane/ethyl acetate gradient). This method yields 67–84% for analogous aryl hydrazines. Neutralization with triethylamine is required if hydrazine hydrochlorides are used.

Michael Addition and Oxidative Cyclization

Patent-Based Approach

A patent (KR20190039177A) describes a three-step synthesis for 3-amino-1-(2,6-disubstituted phenyl)pyrazoles, adaptable for phenethyl derivatives:

- Michael Addition : Phenethyl hydrazine reacts with acrylonitrile to form a β-hydrazino nitrile intermediate.

- Cyclization : The intermediate undergoes base-mediated cyclization to yield 5-amino-1-phenethyl-3,4-dihydropyrazole.

- Oxidation : Treatment with MnO₂ or DDQ oxidizes the dihydropyrazole to the aromatic pyrazole.

Key Advantages

Mechanochemical Synthesis Using Fe₃O₄@SiO₂@Tannic Acid

Green Chemistry Protocol

A mechanochemical approach employs Fe₃O₄@SiO₂@Tannic acid nanoparticles as a magnetically recoverable catalyst.

Procedure

A mixture of phenethyl hydrazine, malononitrile, and an azo-linked aldehyde is ball-milled at 20–25 Hz for 30–45 minutes. The catalyst is separated magnetically, and the product is purified via column chromatography. Yields for analogous compounds reach 65–90%.

Environmental Benefits

Modified Layered Double Hydroxide (LDH)-Catalyzed Synthesis

Comparative Analysis of Synthesis Methods

Mechanistic Insights and Reaction Optimization

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-phenylethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

While specific case studies and comprehensive data tables for the applications of "1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-phenylethyl)-" are not available within the provided search results, its role as a building block in scientific research can be elucidated.

Scientific Research Applications

- Building Block in Chemistry 1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-phenylethyl)- serves as a fundamental building block for synthesizing complex molecules.

- Pyrazole Derivatives and Anticancer Properties Pyrazole derivatives are important heterocyclic compounds gaining attention in pharmacological, medicinal, and biological chemistry. Many exhibit anticancer properties .

- Synthesis of Heterocyclic Compounds Pyrazoles are essential in creating other heterocyclic nitrogen systems, such as imidazole pyrazoles and pyrazolyl-1,2,4-triazines .

- ** pharmaceutical applications** Synthesis of heterocyclic compounds is of critical importance due to their fundamental role in pharmaceutical applications .

Additional Information

- The PubChem CID for 3-Amino-1H-pyrazole-4-carbonitrile is 85515 . Its molecular formula is C4H4N4, with a molecular weight of 108.104 g/mol . Synonyms include 3-amino-4-pyrazolecarbonitrile and 5-amino-4-cyanopyrazole .

- 5-Amino-pyrazole derivatives are used in synthesizing pyrazolo[3,4-d]pyrimidines . Condensation of 5-heterylaminopyrazoles with carbonyl compounds produces pyrazolo[3,4-d]dihydropyrimidines .

- Pyrazolo[3,4-d][1,2,3]triazines, prepared from 5-amino-1H-pyrazole-4-carbonitriles, possess biological activities, including anticonvulsant, antifungal, antiviral, anticancer, and antimicrobial effects .

- Fused imidazopyrazoles have synthetic routes based on annulation type, such as imidazole ring onto a pyrazole scaffold or pyrazole ring onto an imidazole scaffold .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-phenylethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s pyrazole ring structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key analogs and their substituent effects are summarized below:

Table 1: Comparative Analysis of Pyrazole-4-carbonitrile Derivatives

Substituent Effects on Properties

- Electron Effects : Nitro and trifluoromethyl groups (in fipronil/ethiprole) are strong electron-withdrawing groups, enhancing stability and pesticidal activity. In contrast, the 2-phenylethyl group is electron-neutral, suggesting different reactivity or target interactions .

- Steric Hindrance : The bulky 2-phenylethyl substituent may reduce binding efficiency to biological targets compared to planar aromatic substituents (e.g., nitrophenyl) .

Biological Activity

1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-phenylethyl)- (CAS Number: 159979-72-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications, supported by data tables and relevant case studies.

- Molecular Formula : C12H12N4

- Molecular Weight : 212.25 g/mol

- LogP : 1.51

- PSA (Polar Surface Area) : 68.36 Ų

Biological Activities

1H-Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound has shown promising results in various studies.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance:

- A study demonstrated that certain pyrazole compounds inhibited tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) by up to 93% at concentrations of 10 µM, comparable to the standard drug dexamethasone .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

- In vitro studies showed effective inhibition against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents in the pyrazole structure was found to enhance antibacterial activity .

Anticancer Potential

Pyrazole derivatives have been explored for their anticancer potential:

- Compounds containing the pyrazole nucleus have demonstrated cytotoxic effects against several cancer cell lines, including HeLa and HCT116. The mechanism of action is believed to involve the inhibition of cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Synthesis Methods

The synthesis of 1H-Pyrazole-4-carbonitrile derivatives typically involves multi-component reactions. A notable method includes:

- Three-component synthesis : This method combines aryl aldehydes, malononitrile, and phenylhydrazine derivatives under mild conditions using L-Proline as a catalyst. This approach is efficient and environmentally friendly .

Case Studies

- Anti-inflammatory Study :

- Antimicrobial Evaluation :

- Anticancer Assessment :

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₃ (δ 2.54 ppm) and aromatic protons (δ 7.0–8.9 ppm) .

- IR Spectroscopy: Confirm nitrile stretches at ~2242 cm⁻¹ and NH₂ bands at ~3285 cm⁻¹ .

- HRMS: Validate molecular ions (e.g., m/z 236.0805 for C₁₂H₈N₆) with <2 ppm error .

How can researchers validate the biological relevance of pyrazole-carbonitrile scaffolds?

Q. Advanced Research Focus

- Target Deconvolution: Use affinity-based protein profiling (ABPP) with alkyne-tagged probes .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Toxicity Screening: Zebrafish embryo models (LC₅₀ >100 µM) evaluate developmental toxicity .

What computational tools predict the reactivity of the nitrile group in further functionalization?

Advanced Research Focus

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrophilicity indices (ω) to assess nitrile susceptibility to nucleophilic attack. For example, ω >1.5 eV indicates high reactivity toward thiols or amines . Molecular electrostatic potential (MEP) maps identify electron-deficient regions for site-selective modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.